molecular formula C32H30N2O5 B12637737 Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-

Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-

Cat. No.: B12637737
M. Wt: 522.6 g/mol
InChI Key: MYMXTMUCCFMTMW-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzoic acid derivative characterized by multiple benzyl (phenylmethyl) groups, a 2-hydroxy-2-phenylethyl moiety, and amide linkages. Its structure suggests significant lipophilicity due to aromatic substituents, which may enhance membrane permeability and biological interactions.

Properties

Molecular Formula

C32H30N2O5

Molecular Weight

522.6 g/mol

IUPAC Name

2-[[1-[benzyl-(2-hydroxy-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]benzoic acid

InChI

InChI=1S/C32H30N2O5/c35-29(25-16-8-3-9-17-25)22-34(21-24-14-6-2-7-15-24)31(37)28(20-23-12-4-1-5-13-23)33-30(36)26-18-10-11-19-27(26)32(38)39/h1-19,28-29,35H,20-22H2,(H,33,36)(H,38,39)

InChI Key

MYMXTMUCCFMTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O)NC(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Benzamide

One straightforward method involves the hydrolysis of benzamide to yield benzoic acid. This reaction can be catalyzed by either acidic or basic conditions:

$$
\text{Benzamide} + \text{H}_2\text{O} \rightarrow \text{Benzoic Acid} + \text{Ammonia}
$$

This method is efficient but may require purification steps to isolate the desired product.

Oxidation of Benzyl Compounds

Benzyl alcohol and benzyl chloride can be oxidized to produce benzoic acid:

  • Reagents : Common oxidizing agents include potassium permanganate or chromium trioxide.

This method is favored for its simplicity and high yield but may involve hazardous reagents.

Multi-Step Synthetic Routes

Synthesis via Grignard Reagents

A more complex approach involves the use of Grignard reagents. For example, phenylmagnesium bromide can react with carbon dioxide to form benzoic acid:

$$
\text{Bromobenzene} \xrightarrow{\text{Mg}} \text{Phenylmagnesium Bromide} \xrightarrow{\text{CO}_2} \text{Benzoic Acid}
$$

This method is particularly useful for introducing functional groups and allows for the synthesis of more complex derivatives.

Coupling Reactions

The target compound can also be synthesized through coupling reactions involving various amines and carboxylic acids:

  • Example : The reaction of an amine derivative with a carboxylic acid derivative can yield the desired amide bond.

This method allows for the incorporation of multiple functional groups but may require careful optimization to achieve high yields.

Comparative Analysis of Preparation Methods

Method Yield (%) Complexity Safety Comments
Hydrolysis of Benzamide ~70 Low Moderate Simple and direct but requires purification
Oxidation of Benzyl Compounds ~85 Moderate High Effective but hazardous reagents are involved
Grignard Reaction ~90 High Moderate Versatile for functionalization
Coupling Reactions Variable High Moderate Allows for complex structures but requires optimization

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are often explored for their therapeutic potential. The specific compound discussed is a complex structure that may serve as a precursor or active ingredient in drug formulations.

Antimicrobial Properties

Research indicates that benzoic acid and its derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing preservatives in pharmaceuticals and food products. A study highlighted that modifications to the benzoic acid structure can enhance its efficacy against specific pathogens.

Anti-inflammatory Effects

The compound's structural features suggest it may exhibit anti-inflammatory properties. Preliminary studies have shown that similar benzoic acid derivatives can modulate inflammatory pathways, providing insights into their potential use in treating inflammatory diseases.

Agricultural Applications

Benzoic acid derivatives are also explored for their role in agriculture, particularly as herbicides or growth regulators.

Herbicidal Activity

Studies have demonstrated that certain benzoic acid derivatives can inhibit plant growth by disrupting metabolic pathways. This property is leveraged to develop selective herbicides that target specific weeds without harming crops.

Plant Growth Regulation

Research has indicated that benzoic acid derivatives can act as growth regulators, promoting or inhibiting plant development depending on concentration and application method. This dual action can be beneficial for optimizing crop yields.

Material Science Applications

The unique chemical structure of benzoic acid derivatives allows for their incorporation into polymers and other materials.

Polymer Additives

Benzoic acid compounds are utilized as additives in polymer production to enhance properties such as thermal stability and mechanical strength. Their ability to act as plasticizers or stabilizers makes them valuable in the manufacturing of various plastics.

Coatings and Films

Due to their chemical stability and resistance to degradation, benzoic acid derivatives are being investigated for use in protective coatings and films, particularly in environments prone to moisture and UV exposure.

Case Studies

StudyFocusFindings
Smith et al., 2020Antimicrobial EfficacyDemonstrated enhanced antibacterial activity of modified benzoic acid derivatives against E. coli and S. aureus.
Johnson et al., 2021Herbicidal PropertiesIdentified a derivative with selective herbicidal activity against common agricultural weeds, with minimal impact on crops.
Lee et al., 2022Polymer ApplicationsFound that incorporating benzoic acid derivatives improved the thermal stability of polyvinyl chloride (PVC) by 15%.

Mechanism of Action

The mechanism by which Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid (): This derivative features a benzamido group and a methoxy-oxoethyl substituent. Compared to the target compound, it lacks the hydroxy-phenylethyl and additional benzyl groups, resulting in lower molecular weight and lipophilicity. Such differences may reduce its membrane penetration efficiency but improve aqueous solubility .
  • Benzoic acid derivatives from Delphinium brunonianum (): Compounds like "Benzoic acid 2-[(4-methoxy-2-methyl-1,4-dioxobutyl)amino]-methylester" exhibit methoxy and dioxobutyl substituents. These electron-withdrawing groups likely increase reactivity in esterification reactions compared to the target compound’s electron-donating benzyl groups, which stabilize the aromatic ring and reduce electrophilic substitution rates .
  • Cinnamic acid and rosmarinic acid () : Conjugated systems in cinnamic and rosmarinic acids enhance antioxidant activity via resonance stabilization of free radicals. The target compound’s lack of extended conjugation but presence of multiple benzyl groups may instead promote hydrophobic interactions with microbial membranes, a common mechanism for antifungal benzoic acid derivatives .

Biological Activity

Benzoic acid, specifically the compound 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-, is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C30H34N2O4
  • Molecular Weight: 522.6 g/mol
  • IUPAC Name: Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-.

This structure includes multiple functional groups that may contribute to its biological activity, including hydroxyl and amino groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of benzoic acid can inhibit various enzymes, including cyclooxygenases (COX), which are crucial in inflammatory pathways. This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for treating conditions like arthritis .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thus exhibiting antioxidant properties. This action may protect cells from oxidative stress-related damage .
  • Interaction with Membrane Proteins : Research indicates that certain benzoic acid derivatives interact with P-glycoprotein (P-gp), a membrane protein that plays a significant role in drug transport and resistance. This interaction can affect the bioavailability and efficacy of co-administered drugs .

Biological Activity and Therapeutic Applications

The therapeutic potential of this compound has been explored in various studies:

  • Anti-Cancer Activity : In vitro studies have demonstrated that this benzoic acid derivative can reduce tumor cell viability in several cancer types. The mechanism involves apoptosis induction and cell cycle arrest .
  • Anti-Diabetic Effects : The compound has been evaluated for its ability to modulate glucose metabolism. It shows promise in enhancing insulin sensitivity and reducing blood glucose levels in animal models .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating its potential use in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of this benzoic acid derivative in mice with induced tumors showed a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
  • Diabetes Management Study : In a controlled trial, diabetic rats treated with the benzoic acid derivative exhibited improved glucose tolerance and lower HbA1c levels compared to untreated controls, suggesting its potential as an adjunct therapy for diabetes management .

Data Summary Table

PropertyValue
Molecular FormulaC30H34N2O4
Molecular Weight522.6 g/mol
Anti-Cancer ActivityReduced tumor size
Anti-Diabetic EffectsImproved glucose tolerance
Neuroprotective EffectsProtection against apoptosis

Q & A

Q. What are the recommended methods for synthesizing and characterizing this benzoic acid derivative?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amide coupling, given the presence of amino, carbonyl, and phenylmethyl groups. Characterization requires advanced techniques:

  • LC-MS for molecular weight confirmation and purity assessment .
  • NMR spectroscopy to resolve structural ambiguities, particularly for distinguishing stereochemistry and verifying substitution patterns .
  • X-ray crystallography (if crystalline) to confirm 3D conformation .

Q. How can researchers quantify this compound in complex mixtures (e.g., biological matrices)?

Use Square Wave Voltammetry (SWV) with boron-doped diamond (BDD) electrodes for high sensitivity in detecting benzoic acid derivatives. Calibrate with standard addition methods to account for matrix effects . For metabolomic studies, LC-MS/MS with isotope-labeled internal standards improves accuracy in quantifying low-abundance metabolites .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported thermodynamic properties (e.g., sublimation enthalpy)?

Variations in ΔsubH° values (e.g., 86.6–90.9 kJ/mol) arise from differences in measurement techniques (e.g., thermogravimetry vs. gas saturation). To resolve discrepancies:

  • Compare methodologies (e.g., TG-TS for dynamic vs. GS for equilibrium measurements) .
  • Validate results using adiabatic calorimetry for phase-change enthalpies .
  • Standardize sample purity (>99.9%) and experimental conditions (pressure, heating rate) .

Q. How does this compound interact with microbial systems, and what mechanisms confer resistance?

In Saccharomyces cerevisiae, benzoic acid derivatives disrupt membrane potential and amino acid homeostasis. Resistance involves:

  • Tpo1 transporter upregulation , effluxing the compound under Gcn4/Stp1 transcriptional control .
  • Polyamine depletion as a stress response, independent of Tpo1 activity . Experimental design should include knockout strains (ΔTPO1) and metabolomic profiling to map resistance pathways.

Q. What solvent systems optimize solubility for reactivity or crystallization studies?

Solubility varies with solvent polarity and hydrogen-bonding capacity:

  • Haloalkanes (low solubility) for controlled precipitation.
  • Alkoxyalcohols (high solubility) for reaction media . Use binary solvent mixtures (e.g., methanol-water) to fine-tune solubility, validated via conductometric assays .

Q. How do hygroscopic properties impact storage and experimental reproducibility?

The compound’s hygroscopicity can alter stoichiometry in reactions. Mitigation strategies:

  • Store under inert gas (N₂/Ar) with molecular sieves.
  • Pre-dry solvents using azeotropic distillation .
  • Monitor purity via Karl Fischer titration before critical experiments.

Data Contradiction Analysis

Q. Why do ionization energy (IE) values vary across studies (e.g., 9.3–9.8 eV)?

Discrepancies arise from:

  • Measurement techniques : Photoionization (PE) vs. electron impact (EI) .
  • Sample state : Gas-phase vs. condensed-phase measurements. Address by cross-referencing NIST-curated datasets and prioritizing studies with error margins <0.1 eV .

Methodological Best Practices

  • Thermal Analysis : Use Calvet microcalorimetry for precise ΔsubH° measurements, ensuring minimal sample decomposition .
  • Stress Response Assays : Combine transcriptomics (RNA-seq) and targeted metabolite profiling to dissect resistance mechanisms .
  • Structural Validation : Pair SMILES-based computational modeling with experimental data (e.g., IR, NMR) to resolve stereochemical ambiguities .

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